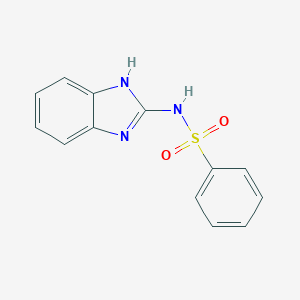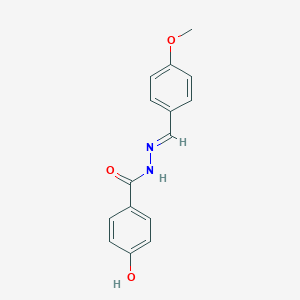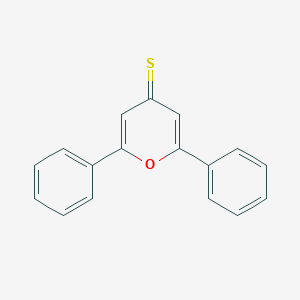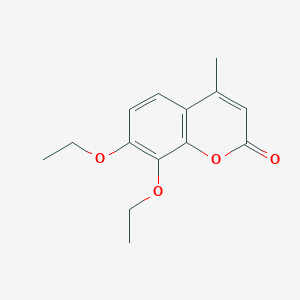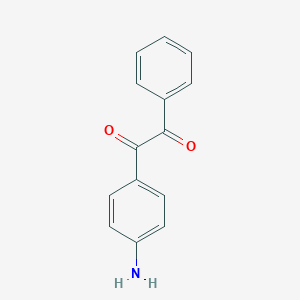![molecular formula C17H17N3O5S B187327 2-[N-(benzenesulfonyl)-4-nitroanilino]-N-prop-2-enylacetamide CAS No. 6168-36-1](/img/structure/B187327.png)
2-[N-(benzenesulfonyl)-4-nitroanilino]-N-prop-2-enylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[N-(benzenesulfonyl)-4-nitroanilino]-N-prop-2-enylacetamide is a chemical compound that has been extensively researched for its potential applications in the field of medicine. It is commonly referred to as BPA for short. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various medical applications.
Wirkmechanismus
The exact mechanism of action of BPA is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in various biological processes. This inhibition leads to a range of biological effects, including anti-inflammatory and anti-cancer activity.
Biochemische Und Physiologische Effekte
BPA has been found to exhibit a range of biochemical and physiological effects. It has been shown to have anti-inflammatory activity, which makes it a promising candidate for use in the treatment of various inflammatory conditions. Additionally, BPA has been found to exhibit anti-cancer activity, making it a potential candidate for use in cancer treatment. Other potential applications of BPA include its use as an anti-oxidant and in the treatment of cardiovascular disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the key advantages of using BPA in lab experiments is its high potency. This means that only small amounts of the compound are required to produce significant biological effects. Additionally, BPA is relatively easy to synthesize, making it readily available for use in lab experiments. However, one of the key limitations of using BPA is that it can be toxic at high doses, which can limit its use in certain applications.
Zukünftige Richtungen
There are a number of potential future directions for research on BPA. One area that could be explored further is the use of BPA in the treatment of various inflammatory conditions, such as arthritis. Additionally, further research could be conducted on the anti-cancer activity of BPA, with a focus on identifying the specific mechanisms by which it works. Other potential future directions for research on BPA include its use as an anti-oxidant and in the treatment of cardiovascular disease.
Synthesemethoden
BPA can be synthesized using a number of different methods. One of the most commonly used methods involves the reaction of 4-nitroaniline with benzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then reacted with propargyl bromide to yield BPA. This method has been found to be highly effective and efficient, with a high yield of BPA being obtained.
Wissenschaftliche Forschungsanwendungen
BPA has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit a range of biological activities, making it a promising candidate for use in various medical applications. Some of the key areas where BPA has been studied include cancer treatment, inflammation, and cardiovascular disease.
Eigenschaften
CAS-Nummer |
6168-36-1 |
|---|---|
Produktname |
2-[N-(benzenesulfonyl)-4-nitroanilino]-N-prop-2-enylacetamide |
Molekularformel |
C17H17N3O5S |
Molekulargewicht |
375.4 g/mol |
IUPAC-Name |
2-[N-(benzenesulfonyl)-4-nitroanilino]-N-prop-2-enylacetamide |
InChI |
InChI=1S/C17H17N3O5S/c1-2-12-18-17(21)13-19(14-8-10-15(11-9-14)20(22)23)26(24,25)16-6-4-3-5-7-16/h2-11H,1,12-13H2,(H,18,21) |
InChI-Schlüssel |
BOGBIKAUPUQKQV-UHFFFAOYSA-N |
SMILES |
C=CCNC(=O)CN(C1=CC=C(C=C1)[N+](=O)[O-])S(=O)(=O)C2=CC=CC=C2 |
Kanonische SMILES |
C=CCNC(=O)CN(C1=CC=C(C=C1)[N+](=O)[O-])S(=O)(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzenesulfonic acid, 5-(2H-naphtho[1,2-d]triazol-2-yl)-2-(2-phenylethenyl)-, phenyl ester](/img/structure/B187244.png)
![Thiophen-2-yl-(4,4,7-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)methanone](/img/structure/B187245.png)
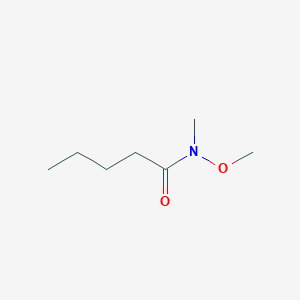
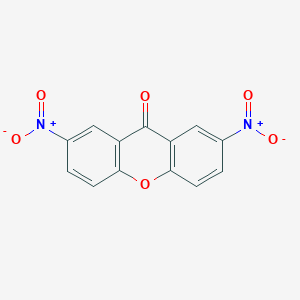
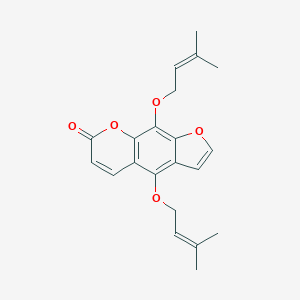
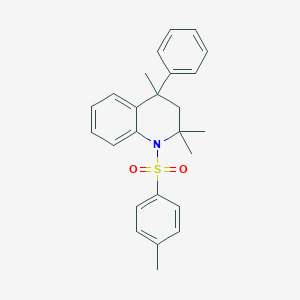
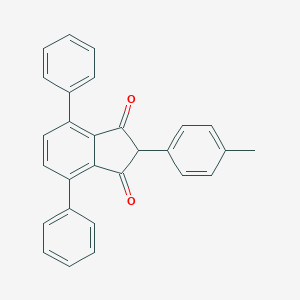
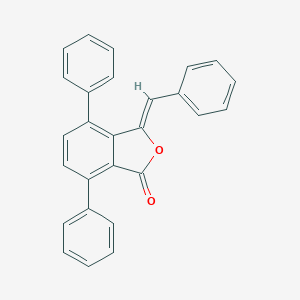
![3-Azabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B187257.png)
